1-(5-Chloro-2-methoxy-4-methylphenyl)cyclobutan-1-OL

Catalog No.
S13544663
CAS No.
M.F
C12H15ClO2
M. Wt
226.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Chloro-2-methoxy-4-methylphenyl)cyclobutan-1-...

Product Name

1-(5-Chloro-2-methoxy-4-methylphenyl)cyclobutan-1-OL

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)cyclobutan-1-ol

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

InChI

InChI=1S/C12H15ClO2/c1-8-6-11(15-2)9(7-10(8)13)12(14)4-3-5-12/h6-7,14H,3-5H2,1-2H3

InChI Key

RHFZETOAOHVIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2(CCC2)O)OC

1-(5-Chloro-2-methoxy-4-methylphenyl)cyclobutan-1-OL is a chemical compound characterized by its unique cyclobutane structure, which is substituted with a chloro group, a methoxy group, and a hydroxyl group. Its molecular formula is C11H14ClO2C_{11}H_{14}ClO_2, and it has a molecular weight of approximately 227.69 g/mol. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The compound can undergo reduction reactions, modifying the amino or hydroxyl groups.
  • Substitution: The chloro group can be replaced with other nucleophiles through nucleophilic substitution reactions.

The synthesis of 1-(5-Chloro-2-methoxy-4-methylphenyl)cyclobutan-1-OL typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials: Utilizing 5-chloro-2-methoxybenzaldehyde as a precursor.
  • Reactions: The synthesis may involve amination, cyclization, and hydroxylation steps.
  • Conditions: Controlled conditions such as specific temperatures and solvents are employed to optimize yield and purity.

Industrial production may adapt these methods for scalability, incorporating continuous flow reactors and automated systems for precise control over reaction conditions.

Interaction studies are crucial for understanding the behavior of 1-(5-Chloro-2-methoxy-4-methylphenyl)cyclobutan-1-OL in biological systems. Research on similar compounds suggests that interactions with enzymes or receptors could lead to significant pharmacological effects. Further studies would be needed to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 1-(5-Chloro-2-methoxy-4-methylphenyl)cyclobutan-1-OL, including:

Compound NameStructural DifferencesUnique Features
3-Amino-3-(5-chloro-2-methylphenyl)cyclobutan-1-OLMethyl instead of methoxy groupDifferent electronic properties due to methyl substitution
3-Amino-3-(5-bromo-2-methoxyphenyl)cyclobutan-1-OLBromo instead of chloro groupPotentially different reactivity patterns
3-Amino-3-(5-chloro-2-methoxyphenyl)cyclopentan-1-OLCyclopentane ring instead of cyclobutaneChanges in ring strain and stability

Uniqueness

The unique combination of functional groups in 1-(5-Chloro-2-methoxy-4-methylphenyl)cyclobutan-1-OL provides distinct chemical and biological properties that differentiate it from similar compounds. Its structural features allow for versatile modifications and interactions with biological targets, making it a valuable compound for research in medicinal chemistry .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.0760574 g/mol

Monoisotopic Mass

226.0760574 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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